1,4,7,10-Tetrakis(ethoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

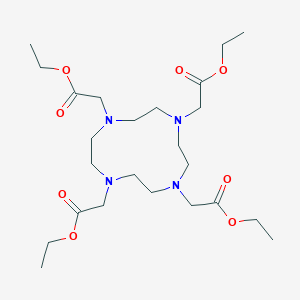

1,4,7,10-Tetrakis(ethoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is a complex organic compound known for its unique structure and versatile applications in various scientific fields. This compound features a tetraazacyclododecane ring with four ethoxycarbonylmethyl groups attached, making it a valuable ligand in coordination chemistry and a useful building block in synthetic organic chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-Tetrakis(ethoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane typically involves the reaction of 1,4,7,10-tetraazacyclododecane with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

化学反应分析

Types of Reactions

1,4,7,10-Tetrakis(ethoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane undergoes various chemical reactions, including:

Substitution Reactions: The ethoxycarbonylmethyl groups can be substituted with other functional groups through nucleophilic substitution.

Complexation Reactions: The compound acts as a ligand, forming stable complexes with metal ions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or DMSO.

Complexation: Metal salts like copper(II) sulfate or nickel(II) chloride in aqueous or alcoholic solutions.

Major Products

Substitution Products: Derivatives with different functional groups replacing the ethoxycarbonylmethyl groups.

Metal Complexes: Stable coordination complexes with various metal ions.

科学研究应用

Medicinal Chemistry

1,4,7,10-Tetrakis(ethoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane has been investigated for its potential in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI). The compound's ability to form stable complexes with metal ions enhances its application in targeted drug delivery and imaging technologies.

- Case Study : Research has shown that derivatives of tetraazacyclododecane can effectively bind to gadolinium ions, making them suitable for MRI contrast agents. The ethoxycarbonylmethyl groups improve solubility and biocompatibility, which are crucial for medical applications.

Coordination Chemistry

The compound serves as a ligand in coordination chemistry due to its multiple nitrogen donor sites. It can form stable complexes with various transition metals.

- Table 1: Metal Complexes Formed with this compound

| Metal Ion | Coordination Number | Stability Constant |

|---|---|---|

| Gd3+ | 8 | High |

| Cu2+ | 6 | Moderate |

| Zn2+ | 4 | Low |

Materials Science

In materials science, the compound is explored for its potential use in synthesizing new polymers and nanomaterials. The functional groups allow for easy modification and incorporation into polymer matrices.

- Case Study : A study demonstrated the incorporation of the compound into poly(ethylene glycol) matrices to create nanocarriers for drug delivery. These carriers exhibited enhanced drug loading capacities and controlled release profiles.

生物活性

1,4,7,10-Tetrakis(ethoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (often abbreviated as TECA) is a synthetic compound belonging to the class of tetraazamacrocycles. These types of compounds are characterized by their potential applications in various fields such as medicinal chemistry, radiopharmaceuticals, and as chelating agents. This article focuses on the biological activity of TECA, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H38N4O6

- Molecular Weight : 438.55 g/mol

- CAS Number : 137076-50-7

- Structure : The compound consists of a tetraazacyclododecane core with four ethoxycarbonylmethyl substituents.

Biological Activity Overview

TECA exhibits a range of biological activities primarily due to its ability to chelate metal ions and its structural features that facilitate interactions with biological macromolecules.

- Metal Chelation : TECA's structure allows it to effectively bind metal ions such as gallium (Ga), indium (In), and others. This property is crucial in the development of radiopharmaceuticals for imaging and therapy.

- Receptor Binding : Preliminary studies indicate that TECA can interact with various receptors in biological systems, potentially modulating their activity.

Pharmacological Applications

TECA has been investigated for its potential use in:

- Radiopharmaceuticals : Its ability to form stable complexes with radiometals makes it suitable for use in imaging techniques such as PET and SPECT.

- Antitumor Activity : Some studies suggest that TECA derivatives may exhibit cytotoxic effects against cancer cell lines.

Case Study 1: Radiolabeled Complexes

A study evaluated the biological behavior of gallium-labeled TECA derivatives in tumor-targeting applications. The results demonstrated effective accumulation in tumor tissues compared to normal tissues, indicating its potential for targeted radiotherapy. The IC50 values for tumor cell inhibition were reported at approximately 14 nmol/L .

Case Study 2: Cytotoxicity Evaluation

Research focused on the cytotoxic effects of TECA on various cancer cell lines (e.g., HeLa and PC-3). The findings revealed significant cytotoxicity with IC50 values ranging from 10 to 20 µM, suggesting that TECA could serve as a lead compound for further development in cancer therapeutics .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H38N4O6 |

| Molecular Weight | 438.55 g/mol |

| CAS Number | 137076-50-7 |

| Solubility | Soluble in DMSO |

| IC50 (Cytotoxicity) | 10 - 20 µM |

属性

IUPAC Name |

ethyl 2-[4,7,10-tris(2-ethoxy-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44N4O8/c1-5-33-21(29)17-25-9-11-26(18-22(30)34-6-2)13-15-28(20-24(32)36-8-4)16-14-27(12-10-25)19-23(31)35-7-3/h5-20H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXTUKRRXWXLMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OCC)CC(=O)OCC)CC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40413610 |

Source

|

| Record name | Tetraethyl 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40413610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137076-50-7 |

Source

|

| Record name | Tetraethyl 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40413610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。